2',3',5'-Triacetyluridina

Descripción general

Descripción

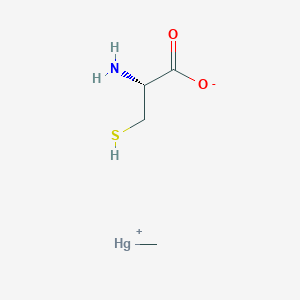

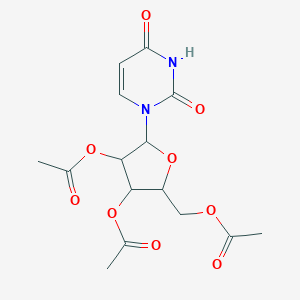

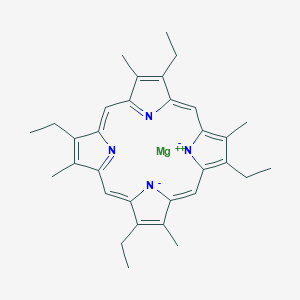

2’,3’,5’-Triacetyluridine is a chemically modified form of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. The acetylation enhances the compound’s lipophilicity, making it more soluble in organic solvents and more resistant to enzymatic degradation .

Aplicaciones Científicas De Investigación

2’,3’,5’-Triacetyluridine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

Biology: Studied for its role in RNA synthesis and metabolism.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mecanismo De Acción

Target of Action

2’,3’,5’-Triacetyluridine, also known as Uridine triacetate, is a synthetic uridine pro-drug . It primarily targets the pyrimidine metabolism in the body . It is used for the treatment of hereditary orotic aciduria , a rare congenital autosomal recessive disorder caused by a defect in uridine monophosphate synthase (UMPS) .

Mode of Action

2’,3’,5’-Triacetyluridine is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands .

Biochemical Pathways

The biochemical pathway affected by 2’,3’,5’-Triacetyluridine is the pyrimidine biosynthetic pathway . In the case of hereditary orotic aciduria, a defect in uridine monophosphate synthase (UMPS) causes a systemic deficiency of pyrimidine nucleotides . The administration of 2’,3’,5’-Triacetyluridine helps to compensate for this deficiency .

Pharmacokinetics

2’,3’,5’-Triacetyluridine is an orally active prodrug . It is cleaved by plasma esterases in vivo to release uridine . Maximum concentrations of uridine in plasma following oral administration are generally achieved within 2 to 3 hours . A study showed that approximately 68% of intravenous 2’,3’,5’-Triacetyluridine is converted to uridine, and approximately 30% of orally administered 2’,3’,5’-Triacetyluridine reaches the systemic circulation as uridine .

Result of Action

The administration of 2’,3’,5’-Triacetyluridine results in a reduction in the toxic side effects associated with the use of 5-FU . It has also been shown to decrease neurodegeneration in the piriform cortex and striatum, reduce the amount of huntingtin-positive aggregates, and increase BDNF protein levels in the piriform cortex in a transgenic mouse model of Huntington’s disease .

Análisis Bioquímico

Biochemical Properties

2’,3’,5’-Triacetyluridine interacts with various enzymes and proteins in the body. It is cleaved by plasma esterases in vivo to release uridine . This interaction allows 2’,3’,5’-Triacetyluridine to be more lipid soluble and resistant to degradation, enhancing its bioavailability compared to uridine .

Cellular Effects

2’,3’,5’-Triacetyluridine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to decrease neurodegeneration in the piriform cortex and striatum, as well as reduce the amount of huntingtin-positive aggregates and increase BDNF protein levels in the piriform cortex in a transgenic mouse model of Huntington’s disease .

Molecular Mechanism

The molecular mechanism of 2’,3’,5’-Triacetyluridine involves its conversion to uridine in the body. This conversion is facilitated by plasma esterases . Once converted to uridine, it can compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .

Temporal Effects in Laboratory Settings

The effects of 2’,3’,5’-Triacetyluridine can change over time in laboratory settings. For instance, it has been shown to improve rotarod performance and increase survival in transgenic mouse models of Huntington’s disease .

Dosage Effects in Animal Models

The effects of 2’,3’,5’-Triacetyluridine can vary with different dosages in animal models. For example, it has been shown to reverse toxicity and increase survival in a mouse model of dihydropyrimidine dehydrogenase (DPD) deficiency-induced 5-fluorouracil (5-FU) overdose when used at a concentration of 2,000 mg/kg three times per day beginning within 24 hours of 5-FU administration .

Metabolic Pathways

2’,3’,5’-Triacetyluridine is involved in the pyrimidine metabolic pathway. Following oral administration, it is deacetylated by nonspecific esterases present throughout the body, yielding uridine in the circulation .

Transport and Distribution

2’,3’,5’-Triacetyluridine is transported and distributed within cells and tissues through the systemic circulation. The conversion of 2’,3’,5’-Triacetyluridine to uridine by plasma esterases allows it to be more readily absorbed and distributed .

Subcellular Localization

The subcellular localization of 2’,3’,5’-Triacetyluridine is not specifically known. Given that it is a prodrug of uridine, it is likely to be found wherever uridine is localized within the cell. Uridine is a component of RNA and thus would be expected to be found in the nucleus and cytoplasm of cells where RNA synthesis and processing occur .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized through the acetylation of uridine. The process typically involves the reaction of uridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .

Industrial Production Methods: In an industrial setting, the synthesis of 2’,3’,5’-Triacetyluridine follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’,5’-Triacetyluridine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield uridine.

Oxidation: The compound can be oxidized to form uridine derivatives with modified functional groups.

Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Uridine.

Oxidation: Uridine derivatives with oxidized functional groups.

Substitution: Uridine derivatives with substituted functional groups.

Comparación Con Compuestos Similares

Uridine: The parent compound, less lipophilic and more susceptible to enzymatic degradation.

5-Fluorouridine: A fluorinated analog used in cancer treatment.

2’,3’-Dideoxyuridine: A nucleoside analog used in antiviral therapy.

Uniqueness: 2’,3’,5’-Triacetyluridine is unique due to its enhanced lipophilicity and resistance to degradation, making it more effective in delivering uridine to target tissues. Its acetylated form allows for better absorption and bioavailability compared to uridine .

Propiedades

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863320 | |

| Record name | 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14057-18-2 | |

| Record name | NSC79269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions involving 2',3',5'-triacetyluridine have been studied?

A1: Research has focused on photocycloaddition reactions of 2',3',5'-triacetyluridine with various alkenes. One study specifically investigated its reactions with tetramethylethylene, isopropenyl acetate, 1,1-diethoxyethylene, and vinylene carbonate. [] Interestingly, the adduct formed with vinylene carbonate can undergo further modifications, including rearrangement to 2′,3′,5′-triacetyl-5-formylmethyluridine and subsequent oxidation to the 5-carboxymethyl derivative or decarbonylation to yield the 5-methyl derivative (ribothymidine). []

Q2: Where can I find more information about the photocycloaddition reactions of 2',3',5'-triacetyluridine?

A2: You can find detailed information about the photocycloaddition reactions of 2',3',5'-triacetyluridine in the following research paper:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

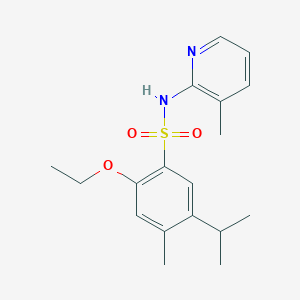

![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)

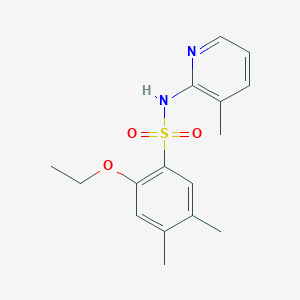

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

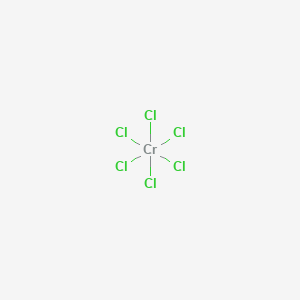

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)